

A Comparative Guide to the Biological Activity of 4-Methylnicotinic Acid Derivatives

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Compound of Interest

Compound Name: 4-Methylnicotinic acid

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This guide provides a comparative analysis of the biological activities of various derivatives of **4-methylnicotinic acid**, a pyridinecarboxylic acid with emerging therapeutic potential. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.

Overview of Biological Activities

Derivatives of nicotinic acid, including those with a 4-methyl substitution, have demonstrated a broad spectrum of biological activities. The primary areas of investigation include their anti-inflammatory, antimicrobial, and anticancer effects. The addition of a methyl group at the 4-position of the pyridine ring can significantly influence the molecule's physicochemical properties and, consequently, its biological efficacy and target specificity.

Comparative Analysis of Biological Activity

The biological activity of **4-methylnicotinic acid** derivatives is highly dependent on the nature of the functional group attached to the carboxylic acid moiety. This section compares the performance of various ester and amide derivatives in key biological assays.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of nicotinic acid derivatives. The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Table 1: In Vitro Anti-inflammatory Activity of **4-Methylnicotinic Acid** Derivatives

Compound ID	Derivative Type	Assay	Target	IC50 (μM)	Reference Compound	IC50 (μM)
4d	Nicotinic acid derivative	COX-2 Inhibition	COX-2	0.940 ± 0.05	Celecoxib	0.844 ± 0.04
6b	Nicotinic acid derivative	COX-2 Inhibition	COX-2	0.614 ± 0.03	Celecoxib	0.844 ± 0.04
Isonicotinate 5	Isonicotinate	ROS Inhibition	ROS	1.42 ± 0.1	Ibuprofen	11.2 ± 1.9
Isonicotinate 8b	Isonicotinate	ROS Inhibition	ROS	3.7 ± 1.7	Ibuprofen	11.2 ± 1.9

Note: Data for compounds 4d and 6b are for nicotinic acid derivatives and may not specifically be 4-methyl derivatives, but are included to represent the activity of the general class of compounds[1]. Data for isonicotinates 5 and 8b are included for comparison of a related structural class[2].

Antimicrobial Activity

Nicotinic acid derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing the antimicrobial potency of these compounds.

Table 2: In Vitro Antimicrobial Activity of Nicotinic Acid Derivatives

Compound ID	Derivative Type	Microorganism	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
Acylhydrazon e 3a	Hydrazide	P. aeruginosa	0.220	-	-
Acylhydrazon e 3e	Hydrazide	P. aeruginosa	0.195	-	-
Nicotinamide 16g	Amide	C. albicans SC5314	0.25	-	-
Pyridine 3b	Pyridine carbonitrile	C. albicans	25	Miconazole	25

Note: The data presented is for various nicotinic acid derivatives to illustrate the potential of this class of compounds. Specific **4-methylnicotinic acid** derivative data for a direct comparison is limited in the reviewed literature[3][4][5].

Anticancer Activity

The anticancer potential of nicotinic acid derivatives has been explored, with some compounds showing inhibitory activity against key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 3: In Vitro Anticancer Activity of Nicotinic Acid Derivatives

Compound ID	Derivative Type	Cell Line	Target	IC50 (μM)	Reference Compound	IC50 (μM)
Nicotinamide 18a	Amide	HCT-116	VEGFR-2	-	Sorafenib	-
Nicotinic acid deriv. 5c	-	HCT-15, PC-3	VEGFR-2	0.068	Doxorubicin	-
ALKBH2 inhibitor AH2-15c	Nicotinamide	-	ALKBH2	0.031 ± 0.001	-	-

Note: The data presented is for various nicotinic acid and nicotinamide derivatives to showcase the anticancer potential of this scaffold. Compound 18a was identified as a lead candidate against VEGFR-2[6]. Compound 5c also targets VEGFR-2[7]. AH2-15c is a potent ALKBH2 inhibitor[8].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 4-Methylnicotinic Acid Derivatives

A general procedure for the synthesis of **4-methylnicotinic acid** amides involves the following steps:

- **Activation of Carboxylic Acid:** **4-Methylnicotinic acid** is reacted with a coupling agent, such as thionyl chloride or a carbodiimide (e.g., EDC), to form an activated intermediate.
- **Amination:** The activated intermediate is then reacted with the desired amine to form the corresponding amide.
- **Purification:** The crude product is purified using techniques such as recrystallization or column chromatography.

In Vitro Anti-inflammatory Assays

The ability of the compounds to inhibit COX-2 is determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase component of COX enzymes. The absorbance is read at 590 nm, and the IC₅₀ values are calculated.

The inhibitory effect on the production of reactive oxygen species by human blood cells is measured. The IC₅₀ values, representing the concentration required for 50% inhibition, are then determined[2].

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A serial dilution of the test compounds is prepared in a suitable broth medium. Bacterial or fungal suspensions are added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[9].

A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Filter paper disks impregnated with the test compounds are placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disk is measured[5].

In Vitro Anticancer Assays

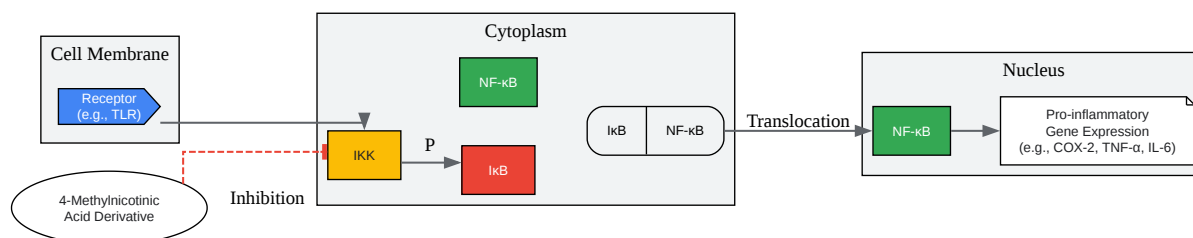
Human cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution is added to each well. The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The IC₅₀ value, the concentration that inhibits cell growth by 50%, is then calculated.

The inhibitory activity against VEGFR-2 is determined using a kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. The IC₅₀ values are calculated based on the inhibition of enzyme activity.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of nicotinic acid derivatives are often mediated through the inhibition of the NF- κ B signaling pathway. NF- κ B is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as COX-2.

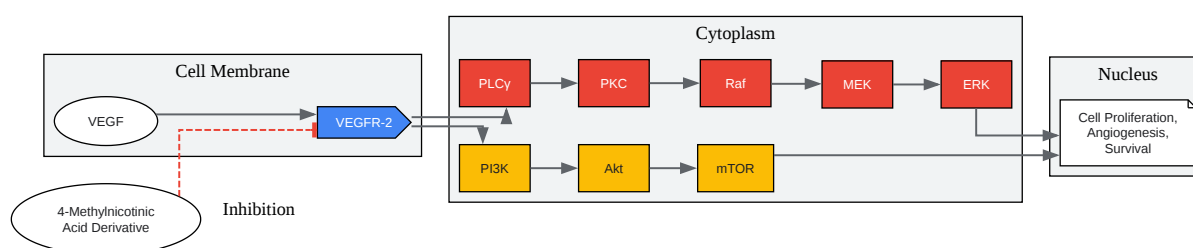


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Caption: Inhibition of the NF- κ B signaling pathway by **4-methylnicotinic acid** derivatives.

Anticancer Signaling Pathway

The anticancer activity of certain nicotinic acid derivatives has been linked to the inhibition of the VEGFR-2 signaling pathway. VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.

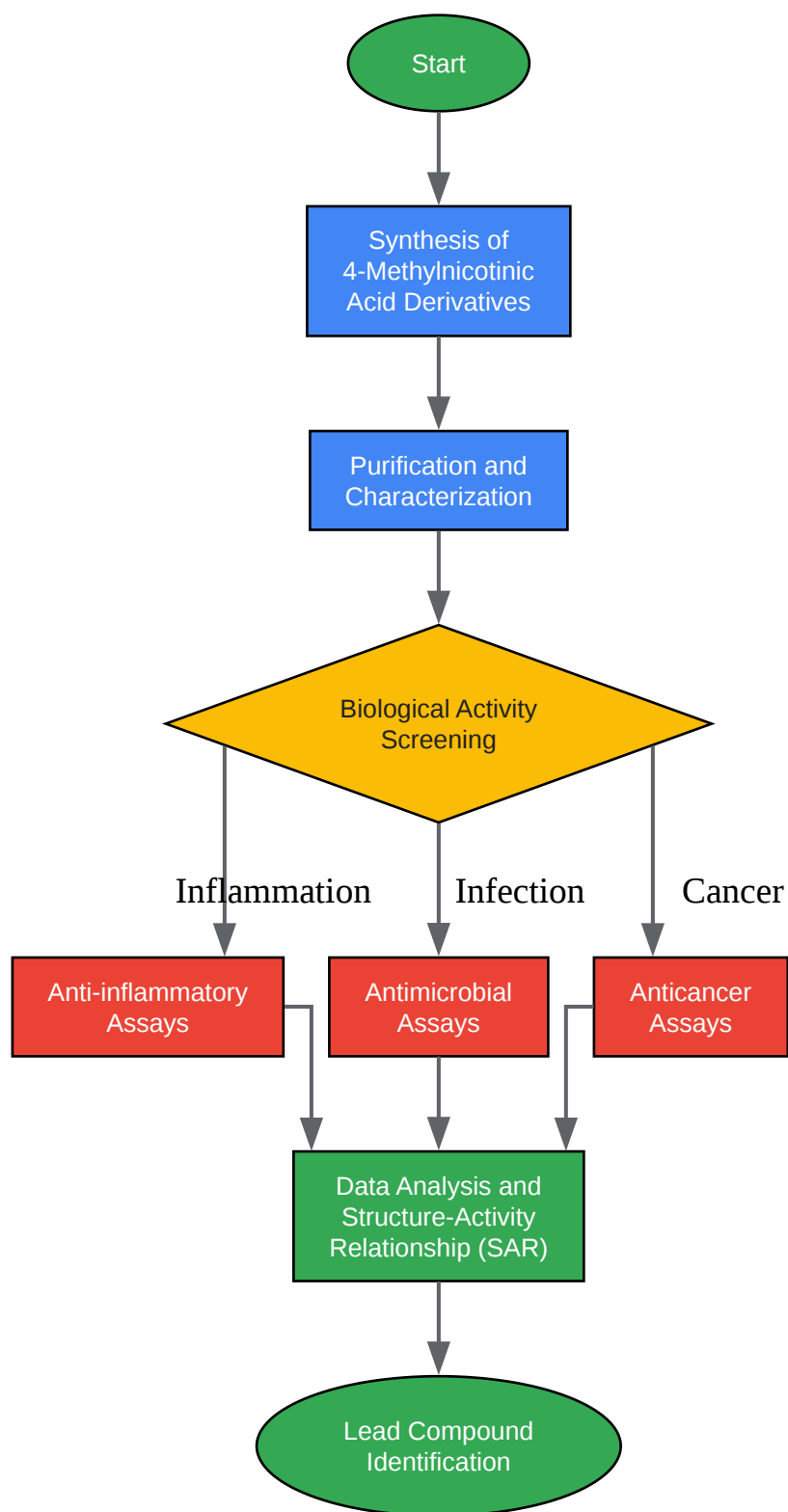


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Caption: Inhibition of the VEGFR-2 signaling pathway by **4-methylnicotinic acid** derivatives.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of **4-methylnicotinic acid** derivatives.



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Caption: General workflow for the synthesis and biological evaluation of derivatives.

Conclusion and Future Directions

The derivatives of **4-methylnicotinic acid** represent a versatile scaffold for the development of new therapeutic agents. The presented data indicates that modification of the carboxylic acid group can lead to potent anti-inflammatory, antimicrobial, and anticancer compounds. Future research should focus on the synthesis and evaluation of a broader range of **4-methylnicotinic acid** derivatives to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways involved in their biological effects. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for their potential clinical translation.

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